Buxbodine D

Vue d'ensemble

Description

Synthesis Analysis

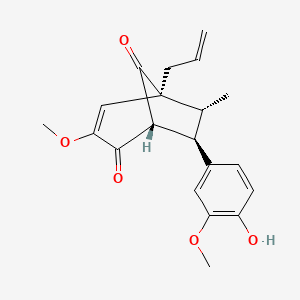

Buxbodine D is part of a series of steroidal alkaloids that have been identified and isolated from Buxus bodinieri. The isolation process typically involves the extraction of the plant material with a suitable solvent followed by a series of purification steps, including chromatography. The chemical structure of Buxbodine D, alongside other compounds such as Buxbodine A, B, C, and E, was elucidated using spectroscopic methods like IR, UV, MS, and NMR, along with chemical evidence. The synthesis pathways for steroidal alkaloids often involve complex organic reactions, highlighting the intricate nature of naturally occurring steroid synthesis (Q. Ming, 2001).

Applications De Recherche Scientifique

Steroidal Alkaloids from Buxus bodinieri : This study isolated five new steroidal alkaloids from Buxus bodinieri, including Buxbodine D. The chemical structure of Buxbodine D is described as 3β-dimethylamino-20α-acetoxylamino-9β,19-cyclo-4,4,14α-trimethyl-5α-pregn-6(7)-ene. These alkaloids, including Buxbodine D, are significant for their potential biological activities and could be explored for various pharmacological applications (Q. Ming, 2001).

Bioactive Steroidal Alkaloids from Buxus macowanii Oliv. : Although this study focuses on Buxus macowanii, it indicates the general interest in Buxus species for isolating bioactive steroidal alkaloids. Compounds similar to Buxbodine D are evaluated for their acetylcholinesterase inhibitory activity, suggesting potential applications in treating diseases like Alzheimer's (Cheuk W. Lam et al., 2015).

Beneficial effect of Cyclovirobuxine D on heart failure rats following myocardial infarction : This study explores Cyclovirobuxine D, derived from a similar source as Buxbodine D, for its potential in preventing cardiac dysfunction in heart failure induced by myocardial infarction. This suggests that compounds like Buxbodine D could be researched for their cardioprotective properties (Bin Yu et al., 2011).

Safety and Hazards

Propriétés

IUPAC Name |

N-[(1S)-1-[(1S,3R,6S,8R,11S,12S,15S,16R)-6-(dimethylamino)-7,7,12,16-tetramethyl-15-pentacyclo[9.7.0.01,3.03,8.012,16]octadec-9-enyl]ethyl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H46N2O/c1-18(29-19(2)31)20-11-13-26(6)22-10-9-21-24(3,4)23(30(7)8)12-14-27(21)17-28(22,27)16-15-25(20,26)5/h9-10,18,20-23H,11-17H2,1-8H3,(H,29,31)/t18-,20+,21-,22-,23-,25+,26-,27+,28-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZIOKSILAUNMUGQ-DMEQQSNASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1CCC2(C1(CCC34C2C=CC5C3(C4)CCC(C5(C)C)N(C)C)C)C)NC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]([C@H]1CC[C@@]2([C@@]1(CC[C@]34[C@H]2C=C[C@@H]5[C@]3(C4)CC[C@@H](C5(C)C)N(C)C)C)C)NC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H46N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901122482 | |

| Record name | Acetamide, N-[(3β,5α,20S)-3-(dimethylamino)-4,4,14-trimethyl-9,19-cyclopregn-6-en-20-yl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901122482 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

426.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

390362-53-5 | |

| Record name | Acetamide, N-[(3β,5α,20S)-3-(dimethylamino)-4,4,14-trimethyl-9,19-cyclopregn-6-en-20-yl]- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=390362-53-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Acetamide, N-[(3β,5α,20S)-3-(dimethylamino)-4,4,14-trimethyl-9,19-cyclopregn-6-en-20-yl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901122482 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Q & A

Q1: What is the molecular formula, weight, and key spectroscopic data for Buxbodine D?

A1: Buxbodine D possesses the molecular formula C₂₉H₄₈N₂O₂ []. Its molecular weight is 456.7 g/mol. While the research paper does not provide specific spectroscopic data points, it mentions that the structural elucidation of Buxbodine D was achieved using IR, UV, MS, and NMR spectroscopic analyses []. This suggests that data from these techniques, such as characteristic IR absorption bands, UV absorbance maxima, mass fragmentation patterns, and NMR chemical shifts and coupling constants, were likely used to determine its structure.

Q2: Has the biological activity of Buxbodine D been investigated?

A2: The research paper "Steroidal Alkaloids from Buxus bodinieri" primarily focuses on the isolation and structural characterization of Buxbodine D and four other novel alkaloids from the Buxus bodinieri plant []. It does not delve into the biological activity or potential medicinal properties of these compounds. Further research is needed to explore the pharmacological potential of Buxbodine D, including its interactions with biological targets, downstream effects, and potential therapeutic applications.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.